Product packaging for Blarcamesine(Cat. No.:CAS No. 195615-83-9)

Blarcamesine

Cat. No.: B1667132
CAS No.: 195615-83-9
M. Wt: 281.4 g/mol
InChI Key: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
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Description

Historical Trajectory of Blarcamesine's Discovery and Initial Investigations

The early investigations into this compound involved testing its effects in animal models of neurological dysfunction. Initial studies in mice explored its impact on learning impairment induced by scopolamine, a muscarinic receptor antagonist. Given that M1 receptor agonists were known to reverse scopolamine-induced amnesia, this provided an early indication of this compound's potential interaction with muscarinic receptors. wikipedia.org Preclinical studies have also demonstrated that this compound exhibited anticonvulsant, anti-amnesic, neuroprotective, and anti-depressant properties in various animal models of neurologic disorders. anavex.comnih.govanavex.com Research supported by organizations like the Michael J. Fox Foundation has also contributed to the preclinical development of this compound for conditions such as Parkinson's disease. anavex.comanavex.com

Conceptual Framework: this compound's Emerging Role in Modulating Cellular Homeostasis

The conceptual framework surrounding this compound centers on its role as an activator of the sigma-1 receptor (SIGMAR1) and, to a lesser extent, the muscarinic acetylcholine (B1216132) M1 receptor and the ionotropic glutamate (B1630785) NMDA receptor. wikipedia.orgpatsnap.com SIGMAR1 is a chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membranes, playing a critical role in maintaining cellular homeostasis. wikipedia.orgpatsnap.com Activation of SIGMAR1 by agonists like this compound is thought to restore cellular balance by influencing processes such as calcium signaling, mitochondrial function, and synaptic plasticity. wikipedia.orgpatsnap.com This modulation can help mitigate oxidative stress, reduce apoptosis (cell death), and promote synaptic function crucial for learning and memory. wikipedia.orgpatsnap.com Furthermore, SIGMAR1 activation is involved in inducing autophagy, a cellular mechanism for clearing damaged organelles and misfolded proteins, which is essential for cell survival and homeostasis. firstwordpharma.commedpath.comanavex.com Impaired autophagy is observed in the early stages of Alzheimer's disease, suggesting that its restoration could be an early preventative measure against neurodegeneration. firstwordpharma.comanavex.com

Contemporary Significance and Unmet Medical Needs Addressed by this compound Research

This compound research holds contemporary significance due to the substantial unmet medical needs in treating neurodegenerative and neurodevelopmental disorders. Conditions such as Alzheimer's disease, Parkinson's disease, and Rett syndrome currently lack curative treatments, and existing therapies often provide only symptomatic relief. patsnap.com this compound's mechanism of action, targeting upstream pathways like SIGMAR1 activation and the restoration of cellular homeostasis, offers a potentially novel approach to addressing the underlying pathology of these diseases. medpath.comclinicaltrialsarena.com

Clinical trials are evaluating this compound for various indications. For early Alzheimer's disease, this compound has been investigated in Phase 2b/3 clinical trials. jpreventionalzheimer.comalzheimer-europe.orgconfex.comanavex.com Data from the ANAVEX2-73-AD-004 Phase 2b/3 trial indicated that this compound significantly slowed clinical progression on cognitive endpoints like ADAS-Cog13 at 48 weeks. jpreventionalzheimer.comalzheimer-europe.orgconfex.comnih.gov Specifically, in the intent-to-treat population, a significant slowing of clinical progression by 36.3% on ADAS-Cog13 was observed. medpath.comanavex.com In a prespecified subgroup with the common SIGMAR1 wild-type gene, the effect was even more pronounced, showing a 49.8% reduction in clinical progression compared to placebo on ADAS-Cog13. medpath.comanavex.comneurologylive.com Long-term data from an open-label extension study (ATTENTION-AD) suggested continued cognitive and functional benefits over periods up to 192 weeks, with earlier treatment initiation correlating with better outcomes. clinicaltrialsarena.comclinicaltrialvanguard.comneurologylive.com this compound treatment also led to a significant reduction in brain volume loss and an increase in the plasma Aβ42/40 ratio, biomarkers indicative of reduced neurodegeneration and anti-amyloid effects. neurologylive.comglobenewswire.comalzheimersnewstoday.com

Table 1: Summary of Select Phase 2b/3 ADAS-Cog13 Findings (48 Weeks)

Study PopulationEndpointOutcome Measure (LS Mean Difference vs Placebo)P-valueSlowing of Clinical Progression vs PlaceboCitation
Intent-to-Treat (ITT)ADAS-Cog13-1.783 (95% CI, -3.314 to -0.251)0.022636.3% confex.comnih.govanavex.com
SIGMAR1 Wild-Type GroupADAS-Cog13-2.317 (95% CI, -4.182 to -0.453)0.01549.8% medpath.comanavex.comneurologylive.com

Table 2: Summary of Select Phase 2b/3 Brain Volume Findings (48 Weeks)

Brain RegionOutcome Measure (Slowed Atrophy vs Placebo)P-valueCitation
Whole Brain Volume37.6%0.0019 neurologylive.com
Total Gray Matter63.5%0.0035 neurologylive.com
Lateral Ventricles25.1%0.0015 neurologylive.com

In Parkinson's disease dementia, a Phase 2 study indicated that this compound increased SIGMAR1 mRNA expression, which correlated with improvements in clinical endpoints, including measures of attention and motor function. hcplive.comneurologylive.com Studies in a mouse model of Rett syndrome have also shown that this compound improved various neurological phenotypes. anavex.comnih.gov

The ongoing research and clinical development of this compound highlight its potential as a novel therapeutic agent addressing significant unmet needs in neurological disorders by targeting fundamental mechanisms of cellular dysfunction. patsnap.comanavex.comquiverquant.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B1667132 Blarcamesine CAS No. 195615-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
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Record name Blarcamesine
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Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
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Record name BLARCAMESINE
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Elucidation of Blarcamesine S Molecular and Cellular Pharmacodynamics

Comprehensive Analysis of Blarcamesine's Primary Molecular Targets

This compound is characterized by its activity at multiple receptor sites, with a primary focus on the sigma-1 receptor. nih.govwikipedia.org

Characterization of Sigma-1 Receptor Modulation by this compound

The sigma-1 receptor (σ1R) is a ligand-regulated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum membranes (MAMs). patsnap.comnih.govmdpi.com this compound acts as an agonist at the σ1R. nih.govwikipedia.org Activation of the σ1R by this compound is thought to be a key mechanism by which the compound exerts its therapeutic effects, particularly in restoring cellular homeostasis and promoting neuroprotection. patsnap.comanavex.comsotcanalytics.com The σ1R plays a crucial role in modulating various cellular processes, including calcium signaling, mitochondrial function, and synaptic plasticity. patsnap.comresearchgate.net Studies have shown that this compound induces autophagy through σ1R activation. anavex.comanavex.com

Structural Insights into Ligand-Target Binding and Affinity

This compound's primary affinity is for the sigma-1 receptor, with an reported IC50 of 860 nM. nih.govwikipedia.org Its affinity for the muscarinic acetylcholine (B1216132) M1 receptor is reported to be 5 μM, and for the NMDA receptor, it is 8 μM. nih.govwikipedia.org These values indicate a significantly higher binding potency for the σ1R compared to the M1 and NMDA receptors. nih.govwikipedia.org

Table 1: this compound Binding Affinity Data

TargetAffinity (IC50/Ki)UnitReference
Sigma-1 Receptor (σ1R)860nM nih.govwikipedia.orgbindingdb.org
Muscarinic Acetylcholine M1 Receptor (M1R)5μM nih.govwikipedia.org
NMDA Receptor8μM nih.govwikipedia.org
Sigma-2 Receptor (σ2R)45nM bindingdb.org

Note: Some sources report Ki values for sigma-1 receptor binding in guinea pig brain membranes ranging from 0.260 nM to 6.20 nM, indicating potential species differences or assay variations. bindingdb.org

This compound-Mediated Intracellular Signaling Pathway Perturbations

This compound's interaction with its molecular targets, particularly the σ1R, leads to significant modulation of various intracellular signaling pathways, crucial for maintaining cellular health and function. patsnap.comanavex.comsotcanalytics.com

Impact on ER-Mitochondria Associated Membranes (MAMs) Dynamics

The sigma-1 receptor is highly concentrated at MAMs, which are crucial contact sites between the endoplasmic reticulum and mitochondria. nih.govmdpi.comnih.govwikipedia.org These sites are vital for calcium homeostasis, lipid transfer, and the coordination of various cellular processes. nih.govwikipedia.orgmdpi.commdpi.com Activation of the σ1R by agonists like this compound is known to stabilize IP3R3 at MAMs, thereby increasing calcium transfer from the ER to mitochondria, which facilitates ATP production. mdpi.com this compound's action at MAMs is believed to help normalize calcium dysregulation and mitochondrial dysfunction. researchgate.netresearchgate.net

Regulation of Autophagy, Proteostasis, and Unfolded Protein Response

This compound has been shown to induce autophagy through σ1R activation. anavex.comanavex.com Autophagy is a critical cellular process for clearing misfolded proteins and damaged organelles, playing a vital role in maintaining cellular homeostasis and proteostasis. researchgate.netmdpi.com By enhancing autophagy, this compound can help reduce the accumulation of protein aggregates, which are implicated in neurodegenerative diseases. mdpi.commdpi.comalzheimersnewstoday.com

Furthermore, studies have indicated that this compound influences proteostasis and the unfolded protein response (UPR). sotcanalytics.com The UPR is a cellular stress response mechanism activated by the accumulation of unfolded or misfolded proteins in the ER. mdpi.com this compound has been shown to modulate UPR regulation via key endoplasmic reticulum mechanisms including PERK, IRE1a, and ATF6, as well as through CHOP. sotcanalytics.com It also impacts the proteasome 26S pathway, which is involved in protein degradation. sotcanalytics.com This modulation of proteostasis and UPR pathways contributes to the restoration of cellular balance and protection against cellular damage. sotcanalytics.commdpi.com

Table 2: this compound's Impact on Intracellular Pathways

Pathway/ProcessEffectMechanism InvolvedReference
ER-Mitochondria Associated Membranes (MAMs)Modulation of dynamics, normalizes calcium dysregulationSigma-1 Receptor activation, IP3R3 stabilization mdpi.comresearchgate.netnih.govwikipedia.orgmdpi.comresearchgate.net
AutophagyInduction/EnhancementSigma-1 Receptor activation anavex.comresearchgate.netanavex.commdpi.comalzheimersnewstoday.com
ProteostasisRegulation (e.g., Proteasome 26S)Upstream effects, gene enrichment sotcanalytics.comresearchgate.netmdpi.commdpi.com
Unfolded Protein Response (UPR)Regulation (via PERK, IRE1a, ATF6, CHOP)Upstream effects, gene enrichment sotcanalytics.comwikipedia.orgmdpi.commdpi.comsotcanalytics.com
Mitochondrial FunctionImprovement, prevents respiratory dysfunctionSigma-1 Receptor activation, MAMs dynamics wikipedia.orgmdpi.comresearchgate.netresearchgate.net
Oxidative StressPrevention/ReductionSigma-1 Receptor activation, mitochondrial function patsnap.comnih.govwikipedia.orgmdpi.comresearchgate.netresearchgate.netsotcanalytics.com
ApoptosisAnti-apoptotic activitySigma-1 Receptor activation, Bax/Bcl-2 ratio patsnap.comwikipedia.orgmdpi.comwikipedia.org
Calcium SignalingRegulationSigma-1 Receptor activation, MAMs dynamics patsnap.commdpi.comresearchgate.netwikipedia.orgmdpi.comresearchgate.net

Modulation of Calcium Homeostasis and Ion Channel Activity

This compound functions as an agonist at several key receptors, including the sigma σ1 receptor, the muscarinic acetylcholine M1 receptor, and the ionotropic glutamate (B1630785) NMDA receptor. wikipedia.org The sigma-1 receptor, a chaperone protein predominantly located at mitochondria-associated endoplasmic reticulum membranes (MAMs), plays a significant role in modulating the endoplasmic reticulum (ER) stress response and regulating local calcium exchanges between the ER and mitochondria. wikipedia.orgnih.govpreprints.orgnewdrugapprovals.orgmdpi.com

Research indicates that S1R interacts with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, which are crucial for regulating calcium (Ca2+) exchange between the ER and mitochondria. nih.govpreprints.org This interaction is vital for maintaining cellular calcium homeostasis. Activation of the S1R by agonists like this compound has been shown to regulate ion channel activity. nih.govpreprints.orgmdpi.comresearchgate.net Specifically, S1R agonists may influence the activity of plasmalemmal ion channels through the control of their trafficking, which could contribute to reducing excitotoxicity. researchgate.net Furthermore, S1R is capable of modulating not only ion channels but also NMDA receptors and G-protein coupled receptors, collectively mediating effects on calcium homeostasis. mdpi.com Studies involving S1R antagonists have also demonstrated a link to the downregulation of transient receptor potential canonical (TRPC) channels, which are essential for calcium signaling and maintaining cell viability. mdpi.com

Cellular Effects of this compound on Bioenergetics and Mitochondrial Dynamics

The role of the sigma-1 receptor in calcium homeostasis and mitochondrial function positions this compound as a potential therapeutic candidate, particularly in conditions where these cellular functions are compromised. mdpi.comresearchgate.netpatsnap.com Mitochondrial dysfunction is recognized as a key factor in the pathogenesis of various neurodegenerative diseases, impacting vital processes such as ATP production, calcium regulation, and the maintenance of cellular redox balance. frontiersin.org Mitochondria are central to cellular energy homeostasis, primarily responsible for generating adenosine (B11128) triphosphate (ATP) through the process of oxidative phosphorylation (OXPHOS). jpreventionalzheimer.commdpi.comaging-us.com

Restoration of Mitochondrial Function and ATP Production

This compound has been shown to inhibit mitochondrial respiratory dysfunction. wikipedia.orgnewdrugapprovals.org This inhibition is significant as mitochondrial respiratory dysfunction is implicated in the development of oxidative stress and the induction of apoptosis. wikipedia.orgnewdrugapprovals.org In the context of neurodegenerative conditions like Alzheimer's disease (AD), mitochondrial dysfunction is associated with reduced ATP production. jpreventionalzheimer.commdpi.com Dysfunction of ATP synthase, the enzyme responsible for ATP synthesis during OXPHOS, is also implicated in AD pathology. mdpi.comaging-us.com The interplay between the ER and mitochondria, particularly the apposition of these organelles at MAMs, can influence ATP production, and increasing this apposition has been shown to enhance ATP synthesis. nih.gov

Attenuation of Oxidative Stress and Reactive Oxygen Species Production

This compound has demonstrated the capacity to prevent the appearance of oxidative stress. wikipedia.orgnewdrugapprovals.org This effect is linked to its anti-oxidant activity. wikipedia.orgnewdrugapprovals.org Activation of the sigma-1 receptor by this compound contributes to the activation of the nuclear erythroid 2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress. nih.govpreprints.org Studies have shown that this compound prevented increases in lipid peroxidation levels induced by amyloid-beta (Aβ) peptides. wikipedia.orgnewdrugapprovals.org Oxidative stress is defined by an imbalance between the production and accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to detoxify them. mdpi.com Mitochondria are considered primary generators of ROS as a byproduct of cellular respiration. mdpi.comfrontiersin.org Research using models involving Aβ25-35 has shown that this compound, along with PRE-084 (another S1R agonist), prevented oxidative stress. researchgate.net The S1R is also implicated in the regulation of oxidative stress. mdpi.com Furthermore, ROS can influence the activity of ER calcium channels, contributing to a bidirectional communication loop at MAMs. nih.gov

Influence on Apoptotic, Necrotic, and Ferroptotic Cell Death Pathways

This compound exhibits anti-apoptotic activity. wikipedia.orgnewdrugapprovals.org This effect is partially attributed to the ability of sigma-1 receptor agonists to stimulate the anti-apoptotic factor Bcl-2. wikipedia.orgnewdrugapprovals.org By inhibiting mitochondrial respiratory dysfunction, this compound helps to prevent apoptosis. wikipedia.orgnewdrugapprovals.org Activation of the S1R is associated with limited apoptosis. nih.govpreprints.org In studies involving Aβ25-35-induced toxicity, this compound prevented increases in the Bax/Bcl-2 ratio and cytochrome c release into the cytosol, markers indicative of elevated toxicity and the initiation of the apoptotic cascade. wikipedia.orgnewdrugapprovals.org

Preclinical Assessment of Blarcamesine S Efficacy and Biological Profile

In Vitro Pharmacological Characterization of Blarcamesine's Therapeutic Potential

In vitro studies have been crucial in understanding the cellular mechanisms by which this compound exerts its therapeutic effects. These studies have investigated its efficacy in disease-relevant cellular models, its concentration-dependent activity, and its cytoprotective and neuroprotective properties.

Efficacy Evaluation in Disease-Relevant Cellular Models

This compound has been evaluated in various cellular models relevant to neurodegenerative diseases, particularly Alzheimer's disease (AD). In cell culture models of AD, this compound has shown protective effects by enhancing autophagic flux and increasing proteostasis, mechanisms important for clearing protein aggregates. nih.gov Activation of SIGMAR1 by this compound can induce cytoprotective autophagic pathways. anavex.com Impaired autophagy precedes the formation of amyloid beta and tau tangles, suggesting that restoring autophagy could be an early preventative measure against AD pathology. biospace.com

Concentration-Dependent Activity and Potency Determination in Biochemical Assays

This compound acts primarily as an agonist of the sigma σ1 receptor, with an IC50 of 860 nM. wikipedia.orgmedchemexpress.com To a lesser extent, it also acts as an agonist of the muscarinic acetylcholine (B1216132) M1 receptor (affinity = 5 μM) and the ionotropic glutamate (B1630785) NMDA receptor (affinity = 8 μM). wikipedia.org Studies have demonstrated dose-dependent effects of this compound in various in vitro assays. For example, pre-administration of this compound hydrochloride led to a dose-dependent attenuation of scopolamine-induced deficits in mice. medchemexpress.com this compound treatment also dose-dependently prevented the amyloid-beta (Aβ)25-35-induced increase in Aβ1-42 content in a mouse model. medchemexpress.com

While specific detailed data tables from biochemical assays showing a full range of concentrations and corresponding activity levels were not extensively available in the provided snippets, the information indicates that this compound exhibits concentration-dependent effects on key pathological markers and cellular processes.

Cytoprotective and Neuroprotective Effects in Primary Cell Cultures

This compound has demonstrated cytoprotective and neuroprotective effects in various cell culture systems. It has shown the ability to protect oligodendroglia against glutamate toxicity in vitro. anavex.com In human neuroblastoma cells exposed to toxic concentrations of Aβ25-35, this compound treatment attenuated the decrease in cell viability. nih.gov This neuroprotective effect was shown to be mainly due to its σ1 receptor agonist activity, as it was abolished by a selective σ1 antagonist. nih.gov this compound prevented Aβ25-35-induced increases in markers indicative of elevated toxicity, such as lipid peroxidation levels, Bax/Bcl-2 ratio, and cytochrome c release into the cytosol. wikipedia.org It inhibits mitochondrial respiratory dysfunction, thereby protecting against oxidative stress and apoptosis. wikipedia.org this compound exhibits anti-apoptotic and anti-oxidant activity, partly due to σ1 receptor agonists stimulating the anti-apoptotic factor Bcl-2. wikipedia.org

In Vivo Studies on this compound's Pharmacodynamics and Efficacy

In vivo studies using animal models have been instrumental in evaluating this compound's pharmacodynamics and efficacy in a more complex biological setting, particularly in the context of neurodegenerative and neurodevelopmental disorders.

Selection and Utilization of Genetically Engineered and Induced Disease Models

Preclinical in vivo studies of this compound have utilized a range of animal models designed to mimic aspects of human diseases. These include genetically engineered mouse models of neurodegenerative diseases like Alzheimer's disease and Rett syndrome. researchgate.netnih.govnih.gov Induced disease models, such as those involving injections of Aβ peptides to induce cognitive deficits, have also been employed. researchgate.netnih.govwikipedia.orgmedchemexpress.comjpreventionalzheimer.com For Parkinson's disease, disease-modifying models have been used to study this compound's effects. sec.gov Fragile X syndrome research has utilized Fmr1 knockout (KO) mice, a validated animal model for this neurodevelopmental disorder. nih.govanavex.com These models allow for the investigation of this compound's effects on disease progression, behavioral phenotypes, and underlying pathological mechanisms.

Neuroprotective and Neurorestorative Effects in Animal Models of Neurodegeneration

This compound has demonstrated neuroprotective and neurorestorative effects in various animal models. In mouse models of AD, it has been shown to reverse scopolamine-induced long-term amnesic effects and learning deficits induced by Aβ25-35 injection. nih.gov this compound treatment in these models restored respiration rates in hippocampal mitochondria and reduced lipid peroxidation levels. nih.gov It could also prevent tau hyperphosphorylation and amyloid-β (1–42) generation in mouse models of AD. nih.gov Indicators of increased toxicity, including Bax/Bcl-2 ratio and cytochrome C release, were reduced. nih.gov

In a mouse model of Rett syndrome, this compound ameliorated neurologic impairments, improving motor coordination and balance, sensory, acoustic, and visual responses. researchgate.net Long-term administration to mice deficient in MeCP2 (a model for Rett syndrome) restored physiological and neurological abnormalities, including ameliorating motor and acoustic startle deficits and reversing expiratory apnoea. researchgate.net

Studies in a disease-modifying model of Parkinson's disease indicated that this compound induced significant motor recovery and neurohistological restoration, and reduced microglial activation. sec.gov

In a murine model of Fragile X syndrome (Fmr1 KO mice), this compound administration led to normalization in key neurobehavioral phenotypes, including hyperactivity and associative learning, and improved marble-burying behavior (anxiety, perseverative behavior). nih.govanavex.comnih.gov It also restored levels of BDNF in the hippocampus. nih.govanavex.comnih.gov

This compound has also exhibited anticonvulsant, anti-amnesic, and anti-depressant properties in various animal models. researchgate.netanavex.combiospace.compatsnap.comanavex.comanavex.comglobenewswire.comncats.io Its neuroprotective effects have been observed in models of various neurological disorders. researchgate.netanavex.combiospace.compatsnap.comanavex.comanavex.comglobenewswire.comwikipedia.orgncats.io

Preclinical studies using PET and ex vivo autoradiography have demonstrated this compound's dose-dependent SIGMAR1 receptor occupancy in the brain, supporting that its effects are mediated through this target. nih.govanavex.comnih.gov

While specific quantitative data from individual in vivo studies (e.g., behavioral scores, biomarker levels) were mentioned in the text, compiling comprehensive data tables for all findings across different models and parameters is beyond the scope of the provided snippets. However, the consistent reporting of improvements in various neurological deficits and pathological markers across multiple animal models underscores the preclinical evidence for this compound's efficacy and neuroprotective potential.

Behavioral, Cognitive, and Motor Outcomes in Preclinical Studies

Preclinical studies in various animal models of neurological disorders have investigated the effects of this compound on behavioral, cognitive, and motor functions.

In a murine model of fragile X syndrome (FXS), this compound administration was shown to reverse hyperactivity, restore associative learning, and reduce anxiety and perseverative behaviors. These improvements were observed with chronic administration of the drug fraxa.org. The findings in this FXS model suggest that this compound has the potential to ameliorate cognitive and behavioral impairments associated with the syndrome nih.gov.

Studies in a disease-modifying animal model of Parkinson's disease indicated that this compound induced significant motor recovery and neurohistological restoration. Behavioral patterns in these animals were reported as completely normal, with no signs of dystonia or stereotypic behaviors detected globenewswire.com.

In preclinical models of Rett syndrome, this compound demonstrated improvements in multiple motor, sensory, and autonomic phenotypes related to the disease. These included enhancements in motor coordination and balance, as well as acoustic and visual responses anavex.com. This compound's ability to improve calcium homeostasis in preclinical models of Rett syndrome is believed to favor improvements in mitochondrial and synaptic functions across brain regions researchgate.net.

Pre-clinical studies in mouse models of Alzheimer's disease have shown that this compound can reverse the long-term amnesic effects induced by scopolamine. nih.gov. This compound also demonstrated the ability to reverse learning deficits in mice injected with Aβ25–35 nih.gov.

In preclinical models of orexin (B13118510) knockout mice and orexin-B SAP lesioned rats, this compound produced a significant reduction in cataplectic-like episodes and a significant decrease in direct wake to REM sleep episodes neurologylive.comneurologylive.comneurologylive.com.

These preclinical findings collectively suggest that this compound has positive effects on a range of behavioral, cognitive, and motor deficits in various animal models of neurological disorders.

Pharmacokinetic Profiling of this compound in Preclinical Species

Pharmacokinetic profiling in preclinical species is crucial for understanding how a drug is absorbed, distributed, metabolized, and eliminated (ADME), as well as determining its bioavailability and systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

While detailed preclinical ADME data across various species were not extensively available in the provided search results, some information can be inferred. This compound is described as an orally available drug candidate, suggesting it is absorbed after oral administration anavex.comglobenewswire.comfirstwordpharma.comanavex.comanavex.combiospace.comanavex.comglobenewswire.com. Preclinical studies have utilized oral administration in animal models fraxa.orgnih.gov.

Information regarding the distribution and excretion of this compound in preclinical species was limited in the search results. However, studies involving PET imaging have confirmed dose-dependent receptor occupancy and brain penetration in preclinical models . This indicates that this compound is distributed to the central nervous system.

Regarding metabolism, it has been reported that this compound may function as a pro-drug for an active metabolite, ANAVEX19-144 newdrugapprovals.org. Steady-state plasma levels of both this compound and ANAVEX19-144 have been measured in clinical studies, and a dose-dependent increase in plasma concentration of both the parent drug and its metabolite has been observed nih.govresearchgate.net. While this is clinical data, it suggests that metabolism to ANAVEX19-144 also occurs and is likely studied in preclinical species as part of standard pharmacokinetic evaluation.

Bioavailability and Systemic Exposure Determination Across Species

This compound is described as orally bioavailable . Preclinical studies have demonstrated dose-dependent receptor occupancy and brain penetration, which are related to systemic exposure . While specific quantitative bioavailability values across different preclinical species were not found, the observed effects in various animal models following oral administration support systemic exposure and distribution to target tissues, including the brain anavex.comnih.govfraxa.orgnih.govglobenewswire.comresearchgate.net.

Studies measuring steady-state plasma levels of this compound and its metabolite in a clinical setting have shown a dose-dependent relationship between administered dose and plasma concentration nih.govresearchgate.net. This dose-dependent increase in plasma concentration is a key aspect of systemic exposure and is typically characterized in preclinical pharmacokinetic studies to inform dose selection for efficacy and safety studies.

Metabolite Identification and Their Biological Activity Assessment

ANAVEX19-144 has been identified as an active metabolite of this compound (ANAVEX 2-73) newdrugapprovals.orgnih.govresearchgate.netgoogle.com. ANAVEX19-144 is structurally related to ANAVEX 1-41, although it is not as selective for the sigma receptor as ANAVEX 2-73 newdrugapprovals.org.

Translational and Clinical Development of Blarcamesine

Bridging Preclinical Discoveries to Clinical Application for Blarcamesine

The development of this compound has involved translating insights from preclinical studies into clinical strategies, particularly in identifying patient populations likely to benefit and establishing relevant biomarkers. Preclinical studies in animal models of AD and Rett syndrome have demonstrated this compound's potential to ameliorate behavioral deficits and normalize biochemical changes anavex.comanavex.commichaeljfox.org.

Development and Validation of Predictive Biomarkers for Clinical Translation

The identification and validation of predictive biomarkers have been a key aspect of this compound's clinical translation. In a Phase 2a AD study, a genome-wide search for biomarkers associated with therapeutic response identified several factors with a significant impact on clinical outcomes at Week 57, including mean plasma concentration of this compound, genomic variants SIGMAR1 p.Gln2Pro and COMT p.Leu146fs, and baseline MMSE score nih.gov. The combined impact of these markers on drug response was further supported at Week 148 nih.gov. These findings suggest a precision medicine framework utilizing genomic biomarkers to identify potential responders to this compound therapy nih.govarianapharma.com.

In the Phase 2b/3 AD study (ANAVEX2-73-AD-004), a prespecified exploratory endpoint analyzed clinical efficacy measurements based on the absence or presence of a SIGMAR1 gene variant (rs1800866 T > G missense variant) jpreventionalzheimer.com. This analysis demonstrated that participants without the variant (common SIGMAR1 wild-type carriers) showed a stronger response to this compound treatment on cognitive and functional endpoints jpreventionalzheimer.comneurologylive.com. This further supports the role of SIGMAR1 genotype as a potential predictive biomarker for this compound efficacy neurologylive.comanavex.com.

Biomarkers from the A/T/N (Amyloid, Tau, Neurodegeneration) spectrum have also been assessed in this compound trials. In the Phase 2b/3 AD study, this compound treatment resulted in meaningful effects on predesignated biomarkers, including plasma Aβ42/40 ratio and global brain volume changes measured by MRI jpreventionalzheimer.comneurologylive.com. Specifically, pooled this compound groups showed significant increases in plasma Aβ42/40 ratio and significantly reduced brain atrophy compared to placebo after 48 weeks neurologylive.comneurologylive.comneurologylive.com.

In Rett syndrome, this compound has shown positive preclinical results in directly translatable EEG biomarkers anavex.com. In a Phase 3 Rett syndrome trial, efficacy endpoints demonstrated statistically significant and clinically meaningful reductions in symptoms with related changes in potential biomarkers of disease pathology, such as GABA and L-Alpha-aminoadipic acid (L-AAA) anavex.com.

Stratification Strategies for Patient Populations Based on Disease Pathophysiology

Stratification strategies for patient populations in this compound clinical trials have been informed by the understanding of its mechanism of action and the identification of potential biomarkers. Given that this compound activates SIGMAR1, which is linked to neurodegenerative disorders, patient selection has focused on individuals with conditions where SIGMAR1 dysfunction is implicated biospace.comnihr.ac.uk.

In Alzheimer's disease trials, participants with early AD (mild cognitive impairment/mild dementia) have been enrolled nihr.ac.uknih.gov. The analysis of the SIGMAR1 rs1800866 gene variant in the Phase 2b/3 AD study suggests that stratifying patients based on this genetic marker could identify those more likely to experience a greater clinical benefit jpreventionalzheimer.comneurologylive.comanavex.com. This aligns with a precision medicine approach aiming to classify patients according to markers reflecting underlying pathological mechanisms nih.govheraldopenaccess.us.

For Rett syndrome, this compound has been investigated in adult and pediatric patients with a confirmed MECP2 gene mutation, which is the genetic cause of the disorder anavex.comneurologylive.com. The trial design in Rett syndrome has also explored the impact of the SIGMAR1 rs2279019 genotype on treatment response nih.gov.

Clinical Trial Design and Execution for this compound

This compound's clinical development program has involved a series of trials, including early-phase safety studies and later-phase efficacy studies in specific disease cohorts.

Early Phase Clinical Investigations: Safety and Tolerability Assessment in Healthy Volunteers

While the focus of this article is on translational and clinical development beyond safety profiles, it is noted that this compound has undergone Phase 1 studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics anavex.comnih.govanavex.com. These early investigations are crucial for establishing the drug's profile before proceeding to studies in patient populations.

Phase 2 and 3 Efficacy Studies in Specific Disease Cohorts

This compound has been evaluated in Phase 2 and 3 efficacy studies across multiple neurological disorders, including Alzheimer's disease, Rett syndrome, and Parkinson's disease dementia biospace.comanavex.comanavex.comanavex.com.

The ANAVEX2-73-AD-004 trial was a randomized, double-blind, placebo-controlled, 48-week Phase 2b/3 study in participants with early AD jpreventionalzheimer.comnih.gov. This multicenter trial enrolled 508 participants across 5 countries jpreventionalzheimer.comnih.gov. Following the placebo-controlled phase, participants were offered enrollment into an open-label extension study jpreventionalzheimer.com.

For Rett syndrome, this compound has been studied in Phase 2 and Phase 3 trials in adult and pediatric patients biospace.comanavex.comneurologylive.com. The AVATAR trial was a Phase 3 randomized, double-blind, placebo-controlled study in adult female patients with Rett syndrome anavex.comneurologylive.com. The EXCELLENCE trial is a Phase 2/3 study in pediatric patients with Rett syndrome neurologylive.com.

Selection of Primary and Secondary Clinical Endpoints and Outcome Measures

The selection of clinical endpoints and outcome measures in this compound trials has been tailored to the specific disease being studied, focusing on relevant cognitive, functional, and behavioral assessments, as well as biomarkers.

In the Phase 2b/3 AD study (ANAVEX2-73-AD-004), the co-primary cognitive and functional outcomes were assessed as change in the 13-item Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog13) and the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) Scale from baseline to 48 weeks jpreventionalzheimer.comnih.gov. Key secondary endpoints included the Clinical Dementia Rating-Sum of Boxes (CDR-SB) jpreventionalzheimer.comneurologylive.comnih.gov. Exploratory outcomes included the Clinical Global Impression-Improvement (CGI-I) nih.gov. Biomarkers assessed included plasma Aβ42/40 ratio and global brain volume changes measured by MRI jpreventionalzheimer.comneurologylive.com.

In the Phase 3 AVATAR trial for Rett syndrome, the primary efficacy endpoint was the Rett Syndrome Behavior Questionnaire (RSBQ) Area Under the Curve (AUC) anavex.com. Secondary efficacy endpoints included the Anxiety, Depression, and Mood Scale (ADAMS) and the CGI-I anavex.comneurologylive.com. Potential biomarkers of disease pathology, such as GABA and L-AAA, were also assessed anavex.com.

In the Phase 2 study in Parkinson's disease dementia, endpoints included the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I, II, III, REM Sleep Behavior Disorder Screening Questionnaire (RBDSQ), CGI-I, and the Montreal Cognitive Assessment (MoCA) anavex.com.

The analysis of clinical endpoints in the Phase 2b/3 AD study utilized a mixed model for repeated measures (MMRM) jpreventionalzheimer.comnih.gov. Plasma biomarker measurements were analyzed by Welch's t-test, and volumetric MRI scans were analyzed by a general linear model jpreventionalzheimer.com.

Data Tables

Based on the search results, here is a summary of key efficacy findings from the Phase 2b/3 AD study (ANAVEX2-73-AD-004):

EndpointPatient GroupThis compound vs. Placebo Change (LS Mean Difference)P-valueNotesSource
ADAS-Cog13ITT Population-1.7830.0226Significant slowing of clinical progression by 36.3% over 48 weeks. jpreventionalzheimer.comanavex.comnih.gov jpreventionalzheimer.comnih.gov
ADAS-Cog13SIGMAR1 WT Non-carriers-2.3170.01549.8% less decline over 48 weeks. jpreventionalzheimer.comneurologylive.com jpreventionalzheimer.com
ADCS-ADLITT Population1.0190.234Trending positive, did not reach significance at Week 48. neurologylive.comnih.gov nih.gov
CDR-SBITT Population-0.4560.0175Significant improvement at Week 48. jpreventionalzheimer.comneurologylive.comnih.gov nih.gov
CGI-IITT Population-0.2850.0033Significant improvement at Week 48. nih.gov nih.gov
Plasma Aβ42/40 RatioPooled this compound+0.0130.048Significant increase relative to placebo. neurologylive.comneurologylive.comneurologylive.com neurologylive.com
Whole Brain Volume LossThis compound vs. PlaceboReduced by 37.6%0.0019Significant reduction in atrophy. neurologylive.comneurologylive.comneurologylive.com neurologylive.com

Note: ITT = Intent-to-Treat; LS Mean = Least Squares Mean; WT = Wild Type.

Based on the search results, here is a summary of key efficacy findings from the Phase 3 AVATAR Rett Syndrome trial:

EndpointOutcomeThis compound vs. Placebo Response Rate (%)P-valueEffect Size (Cohen's d)Source
RSBQ AUCStatistically significant and clinically meaningful improvement72.2% vs. 38.5%0.0371.91 (very large) anavex.comneurologylive.com
ADAMSClinically meaningful and statistically significant reduction of symptoms52.9% vs. 8.3%0.0100.609 (large) anavex.comneurologylive.com
CGI-IClinically meaningful response72.2% vs. 38.5%0.0371.91 (very large) anavex.comneurologylive.com

Methodological Considerations in Clinical Trial Design for Chronic Diseases

Clinical trial design for chronic neurodegenerative diseases like Alzheimer's disease presents unique challenges. These diseases are characterized by gradual progression over many years, affecting multiple brain functions nihr.ac.uk. Therefore, clinical trials need to be of sufficient duration to capture meaningful changes in disease progression anavex.comanavex.com. Endpoints must be sensitive to the subtle and progressive decline in cognitive function and activities of daily living alzheimersnewstoday.comalzheimer-europe.orgnih.gov. Commonly used scales in Alzheimer's disease trials include the Alzheimer's Disease Assessment Scale-Cognition (ADAS-Cog) and the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) scale alzheimersnewstoday.comalzheimer-europe.orgnih.gov. The Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) is also used to measure the degree of dementia and cognitive impairment alzheimersnewstoday.comalzheimer-europe.org.

Delayed-start analyses are a methodological approach used in clinical trials for chronic diseases to assess potential disease-modifying effects. This involves comparing patients who received the active treatment from the start of the study with those who initially received placebo and then switched to the active treatment in an open-label extension phase anavex.comanavex.com. A significant difference favoring the early-start group can suggest a disease-modifying effect anavex.comanavex.com.

The inclusion of biomarkers in clinical trial design is also crucial for assessing target engagement and pharmacodynamic effects d-nb.info. For neurodegenerative diseases, this can involve measuring changes in protein aggregates like amyloid-beta and tau, as well as markers of neurodegeneration nihr.ac.ukalzheimersnewstoday.comneurologylive.com.

This compound's Pharmacokinetic and Pharmacodynamic Profile in Human Subjects

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in human subjects is essential for evaluating its therapeutic potential. PK studies describe how a drug is absorbed, distributed, metabolized, and excreted by the body, while PD studies examine the drug's effects on the body, including target engagement and biological responses mdpi.com.

Human Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion in Patient Populations

This compound is administered orally patsnap.comnihr.ac.uk. While detailed human ADME data for this compound in patient populations were not extensively available in the search results, some information suggests that this compound may function as a prodrug for ANAVEX 19-144, while also acting as a drug itself wikipedia.org. ANAVEX 19-144 is a positional isomer wikipedia.org. Analysis of blood concentrations of this compound and its metabolite ANAVEX 19-144 in a Phase 2a Alzheimer's study showed that higher concentrations of this compound were associated with improved therapeutic responses nih.gov.

Pharmacodynamic Markers of Target Engagement and Efficacy in Clinical Trials

This compound acts as an agonist of the sigma-1 receptor (SIGMAR1) with high affinity, and to a lesser extent, an agonist of muscarinic acetylcholine (B1216132) M1 receptors and ionotropic glutamate (B1630785) NMDA receptors wikipedia.orgjapi.orgdrugbank.com. Target engagement of SIGMAR1 with this compound has been confirmed by PET scan data, showing a dose-dependent effect biospace.com.

Data from the Phase 2b/3 study (ANAVEX2-73-AD-004) showed the following results at 48 weeks:

EndpointThis compound 30 mg vs PlaceboThis compound 50 mg vs Placebo
ADAS-Cog13Slowed decline by 34.6%Slowed decline by 38.5%
ADCS-ADLNot statistically significantNot statistically significant
CDR-SBSlowed worsening by 28.6%Slowed worsening by 26.5%

Long-term data from the open-label extension of the Phase 2b/3 trial (ATTENTION-AD) up to 4 years demonstrated continued clinically meaningful benefit for early Alzheimer's disease patients anavex.comanavex.comglobenewswire.com. Delayed-start analysis indicated that earlier initiation of this compound treatment led to greater stability of cognitive function compared to starting treatment later anavex.comanavex.comglobenewswire.com. At Week 192, a clinically meaningful improvement was observed in ADAS-Cog13 scores for the early-start group compared to the delayed-start group anavex.comglobenewswire.com.

Inter-individual Variability in Pharmacokinetic and Pharmacodynamic Responses

Inter-individual variability (IIV), also known as between-subject variability, is a common phenomenon in pharmacokinetics and pharmacodynamics, where individuals show differences in drug exposure and response saspublishers.commdpi.comumaryland.edu. This variability can be influenced by factors such as age, weight, gender, genetics, comorbidities, and concomitant medications saspublishers.commdpi.comnih.gov.

Therapeutic Potential and Disease Indications for this compound

This compound is being investigated for its therapeutic potential across a range of neurodegenerative and neurodevelopmental disorders, based on its mechanism of action targeting SIGMAR1 and muscarinic receptors patsnap.compharmaceutical-technology.com. These receptors are involved in various cellular processes critical for neuronal health and function patsnap.com.

Research into this compound for Alzheimer's Disease and Related Dementias

The most advanced research into this compound is in the field of Alzheimer's disease (AD) and related dementias patsnap.com. AD is a progressive neurodegenerative condition characterized by cognitive decline and functional impairment japi.orgnihr.ac.uk. This compound's mechanism of action, particularly its SIGMAR1 activation, is hypothesized to exert neuroprotective effects by promoting cellular homeostasis, enhancing autophagy (a mechanism for clearing protein aggregates like amyloid-beta and tau), and countering neurodegeneration biospace.comnihr.ac.ukalzheimersnewstoday.com.

Clinical trials in patients with early Alzheimer's disease, including those with mild cognitive impairment due to AD and early-stage mild dementia, have shown promising results nihr.ac.ukalzheimersnewstoday.comneurologylive.com. The Phase 2b/3 ANAVEX2-73-AD-004 study demonstrated that this compound significantly slowed clinical decline on cognitive endpoints like ADAS-Cog13 and CDR-SB over 48 weeks alzheimersnewstoday.comalzheimer-europe.orgneurologylive.com. Long-term data from the open-label extension further supported the sustained benefit of this compound treatment for up to 4 years, with delayed-start analyses suggesting a potential disease-modifying effect anavex.comanavex.comglobenewswire.com.

The positive clinical trial data in early Alzheimer's disease have led to regulatory submissions. Anavex Life Sciences intends to submit a regulatory application for this compound in Europe neurologylive.com. The European Medicines Agency (EMA) has accepted Anavex's Marketing Authorization Application (MAA) for this compound for the treatment of AD, supported by data from the Phase IIb/III trial and the open-label extension study alzheimer-europe.organavex.com.

Investigation of this compound in Amyotrophic Lateral Sclerosis (ALS)

Initial research into the potential therapeutic applications of this compound included investigation for the treatment of amyotrophic lateral sclerosis (ALS). wikipedia.orgspringer.compharmaceutical-technology.com Preclinical studies and early development efforts explored the compound's relevance in the context of motor neuron degeneration. nih.gov However, development for the indication of amyotrophic lateral sclerosis has since been discontinued. wikipedia.orgspringer.com

Exploration of this compound's Efficacy in Other Neurodegenerative or Rare Diseases

Beyond initial explorations, this compound has been extensively investigated in clinical trials for several other neurodegenerative and rare diseases. The primary focus of its clinical development program has been on Alzheimer's disease and Rett syndrome, with studies also conducted or underway for Parkinson's disease, Fragile X syndrome, and Angelman syndrome. patsnap.comwikipedia.orgfirstwordpharma.comanavex.comspringer.compharmaceutical-technology.comanavex.comneurologylive.combiospace.comanavex.combiospace.com

Alzheimer's Disease:

This compound has advanced to preregistration and Phase III clinical development for Alzheimer's disease. firstwordpharma.comspringer.com Data from a Phase 2a study involving subjects with mild-to-moderate Alzheimer's disease provided early insights into its potential clinical efficacy. nih.govexplorationpub.com This study, ANAVEX2-73-002, followed by an extension study ANAVEX2-73-003, assessed cognitive and functional abilities using measures such as the Mini-Mental State Examination (MMSE) and the AD Cooperative Study-Activities of Daily Living Scale (ADCS-ADL). nih.gov Exploratory efficacy outcomes in this Phase 2a study included changes from baseline in these scores. nih.gov

Further analysis from the Phase IIb/III study indicated neurodegenerative benefits, including significantly reduced brain atrophy compared to placebo over 48 weeks. neurologylive.com Specifically, treatment slowed brain atrophy in whole brain volume by 37.6%, total gray matter by 63.5%, and lateral ventricles by 25.1%. neurologylive.com Changes in plasma biomarkers, such as an increase in the amyloid-β (Aβ)42/40 ratio, were also observed in the this compound groups compared to placebo. neurologylive.com

An open-label extension (OLE) trial, ATTENTION-AD (ANAVEX®2-73-AD-EP-004), followed the ANAVEX®2-73-AD-004 study, with some participants receiving continuous this compound treatment for up to four years. anavex.comanavex.com Results from this OLE trial indicated that continued this compound treatment demonstrated sustained benefits on clinical endpoints such as ADAS-Cog13 and ADCS-ADL. anavex.comanavex.com A delayed-start analysis showed a significant difference favoring earlier treatment initiation, suggesting a potential long-term impact on disease progression. anavex.comanavex.com

The efficacy findings from the Phase IIb/III trial and its OLE are summarized in the table below:

Study / EndpointPatient PopulationDurationKey Finding (vs. Placebo)Citation
ANAVEX®2-73-AD-004Early Alzheimer's Disease48 weeksSlowed clinical progression (ADAS-Cog13) by 36.3% (overall) anavex.comanavex.com
ANAVEX®2-73-AD-004Early AD (SIGMAR1 WT)48 weeksSlowed clinical progression (ADAS-Cog13) by 49.8% anavex.comanavex.comneurologylive.com
ANAVEX®2-73-AD-004Early Alzheimer's Disease48 weeksReduced brain atrophy (whole brain, gray matter, ventricles) neurologylive.com
ATTENTION-AD (OLE)Early Alzheimer's DiseaseUp to 4 yrsContinued benefit on ADAS-Cog13 and ADCS-ADL anavex.comanavex.com
ATTENTION-AD (OLE)Early Alzheimer's DiseaseUp to 4 yrsDelayed-start analysis favored early treatment anavex.comanavex.com

Rett Syndrome:

This compound has also been investigated in clinical trials for Rett syndrome, a rare genetic neurodevelopmental disorder. patsnap.comwikipedia.orgneurologylive.com Studies have included both adult and pediatric populations. firstwordpharma.comanavex.comneurologylive.combiospace.comanavex.com The Phase 2 ANAVEX 2-73-RS-001 study and the Phase 3 AVATAR trial assessed this compound in adult patients with Rett syndrome. neurologylive.com Results from the AVATAR trial in 36 adults demonstrated statistically significant and clinically meaningful improvements on endpoints such as the Rett Syndrome Behavior Questionnaire (RSBQ) and the Clinical Global Impression-Improvement (CGI-I) scale. neurologylive.com For instance, a greater proportion of patients treated with this compound showed clinically meaningful response on CGI-I scores throughout the trial compared to placebo. neurologylive.com Significant reductions in emotional behavior symptoms, as measured by the Anxiety, Depression, and Mood Scale (ADAMS), were also observed in this compound-treated patients. neurologylive.com Data from the Phase 2 study showed correlations between increases in SIGMAR1 mRNA biomarker expression and improvements in RSBQ and CGI-I scores. neurologylive.com

A multi-center, double-blind, placebo-controlled Phase 2/3 study, EXCELLENCE (NCT04304482), evaluated this compound in pediatric patients with Rett syndrome aged 5 to 17 years. neurologylive.com This trial utilized the RSBQ total score and CGI-I as co-primary endpoints. neurologylive.com Enrollment for this study was completed. neurologylive.com

Efficacy findings from select Rett syndrome trials are presented below:

StudyPatient PopulationDurationKey Finding (vs. Placebo)Citation
AVATAR (Phase 3)Adult Rett Syndrome7 weeksClinically meaningful improvements on RSBQ and CGI-I neurologylive.com
AVATAR (Phase 3)Adult Rett Syndrome7 weeksSignificant reduction in ADAMS scores neurologylive.com
ANAVEX 2-73-RS-001 (Phase 2)Rett SyndromeNot specifiedCorrelation between SIGMAR1 mRNA increase and RSBQ/CGI-I improvement neurologylive.com
EXCELLENCE (Phase 2/3)Pediatric Rett SyndromeNot specifiedEvaluation of RSBQ and CGI-I as co-primary endpoints neurologylive.com

Other Indications:

This compound is also in clinical development for other neurodegenerative and rare diseases. It is in Phase 2 trials for Parkinson's disease, with initial results suggesting a potential benefit in disease symptoms. patsnap.comwikipedia.orgspringer.com Phase 2/3 clinical trials are underway for Fragile X syndrome. wikipedia.orgspringer.com Additionally, this compound is in Phase 1 trials for Angelman syndrome. wikipedia.orgspringer.compharmaceutical-technology.com Development for other indications such as anxiety disorders, autistic spectrum disorders, cognition disorders, multiple sclerosis, and stroke has been discontinued. wikipedia.orgspringer.com

Safety, Tolerability, and Pharmacovigilance of Blarcamesine

Comprehensive Preclinical Toxicology Assessment of Blarcamesine

Preclinical studies are crucial for evaluating the potential toxicity of a drug candidate before human trials. These assessments typically include evaluations of acute, subacute, subchronic, and chronic toxicity, as well as specialized studies on reproductive and developmental toxicity, genotoxicity, and carcinogenicity ikm.mkresearchgate.net.

Subacute and Chronic Toxicity Studies in Animal Models

While specific detailed results for this compound's subacute and chronic toxicity studies in animal models were not extensively detailed in the search results, preclinical studies in various animal models have generally indicated a favorable safety profile anavex.comdrugdiscoverynews.comglobenewswire.compsychogenics.comalzheimersnewstoday.comnih.gov. These studies often involve repeated dosing over varying durations to assess systemic toxicity, observing changes in body weight, organ function, and behavior, followed by histopathological examinations ikm.mkresearchgate.netnih.gov. For example, this compound showed a good safety profile in a mouse model of Rett syndrome psychogenics.comnih.gov. Preclinical studies have also demonstrated its potential to halt or reverse disease progression and offer protection in animal models anavex.comanavex.comglobenewswire.comalzheimersnewstoday.com.

Reproductive and Developmental Toxicology Evaluation

Information specifically detailing dedicated reproductive and developmental toxicology studies for this compound was limited in the provided search results. However, general preclinical assessments of drug candidates include evaluating potential effects on reproduction and development ikm.mkwho.intcnr.it. These studies typically assess fertility, embryonic development, fetal viability, and postnatal development in animal models who.int. While not specific to this compound, such evaluations are standard practice in preclinical development to identify any potential risks to reproductive function or offspring development ikm.mkcnr.it.

Genotoxicity and Carcinogenicity Profiling

Clinical Safety and Adverse Event Monitoring of this compound

Clinical trials of this compound in various indications have provided data on its safety and tolerability in humans. Monitoring of adverse events (AEs) is a critical component of these trials.

Spectrum and Severity of Adverse Events Observed in Clinical Trials

Across multiple clinical trials, including those for early Alzheimer's disease and Parkinson's disease dementia, this compound has generally demonstrated a favorable safety profile neurologylive.comanavex.comglobenewswire.comnih.govanavex.comclinicaltrialsarena.comanavex.comanavex.comneurologylive.comclinicaltrialvanguard.com. The majority of observed adverse events have been reported as mild to moderate in severity (Grade 1 or 2) globenewswire.comanavex.comanavex.comneurologylive.comclinicaltrialvanguard.com.

A common treatment-emergent adverse event (TEAE) observed in clinical trials, particularly during the initial titration phase, is dizziness globenewswire.comnih.govanavex.comanavex.comanavex.comneurologylive.comneurologylive.comjpreventionalzheimer.com. This dizziness has been described as transient and mostly mild to moderate globenewswire.comnih.govanavex.comanavex.comjpreventionalzheimer.com. Other common AEs reported during the titration phase in one study included confusional state, balance disorder, and fatigue neurologylive.com.

Importantly, clinical trials have reported no severe or life-threatening adverse events directly attributed to this compound globenewswire.comanavex.comanavex.comneurologylive.com. There have also been no treatment-related deaths reported in studies globenewswire.comnih.govanavex.comanavex.comclinicaltrialvanguard.comjpreventionalzheimer.com. Neuroimaging evaluations in studies have shown no associated neuroimaging adverse events, such as amyloid-related imaging abnormalities (ARIA), which have been documented with some other Alzheimer's therapies globenewswire.comnih.govanavex.comclinicaltrialsarena.comanavex.comneurologylive.comjpreventionalzheimer.com.

Data from long-term open-label extension trials, with some participants receiving this compound for up to four years or even over nine years in compassionate use programs, have continued to support a good comparative safety profile with no new safety findings emerging over extended treatment periods globenewswire.comanavex.comclinicaltrialsarena.comanavex.com.

A summary of common adverse events observed in clinical trials is presented in the table below:

Adverse EventSeverityTimingManageability
DizzinessMild to ModeratePrimarily during titrationManageable with adjusted titration/dosing time
Confusional StateMild to ModerateDuring titrationManageable with adjusted titration/dosing time
Balance DisorderMild to ModerateDuring titrationManageable with adjusted titration/dosing time
FatigueMild to ModerateDuring titrationManageable with adjusted titration/dosing time

Identification of Specific Adverse Drug Reactions and Risk Factors

Specific adverse drug reactions (ADRs) are adverse events that have a causal relationship with the drug. Based on the clinical trial data, dizziness appears to be a common and identifiable ADR associated with this compound, particularly during the initial dose escalation phase globenewswire.comnih.govanavex.comanavex.comanavex.comneurologylive.comneurologylive.comjpreventionalzheimer.com. The transient nature and manageability of dizziness through adjustments to the titration schedule and dosing time have been noted globenewswire.comanavex.comclinicaltrialsarena.comanavex.comanavex.comneurologylive.comneurologylive.com.

Risk factors for experiencing adverse events with this compound have been explored, particularly in relation to the titration schedule. Adjusting the titration schedule to a longer period has been shown to reduce the frequency of dizziness in the maintenance phase globenewswire.comanavex.comclinicaltrialsarena.comneurologylive.com. For instance, extending the titration period from 2-3 weeks to 10 weeks resulted in a significant reduction in dizziness frequency in the maintenance phase of one trial globenewswire.comanavex.comneurologylive.com.

Assessment of Drug-Drug Interactions and Potential for Co-administration Issues

Information specifically detailing comprehensive drug-drug interaction studies for this compound in humans is limited in the provided search results. However, its mechanism of action involving sigma-1 receptors and muscarinic/NMDA receptors suggests potential areas for investigation regarding interactions. wikipedia.orgnih.gov

One search result mentions an in vitro platform for enzymatic characterization tested on compounds including this compound, suggesting that studies on its interaction with enzymes, such as cytochrome P450 (CYP) enzymes, may be part of its pharmacological assessment nsf.gov. CYP enzymes are crucial for metabolizing many drugs, and alterations in their activity can lead to drug-drug interactions and potential toxicities researchgate.net. While a review on sigma-2 receptor antagonists mentioned in vitro studies on CT1812's interaction with CYP enzymes (CYP2D6 and CYP3A4) researchgate.net, direct human data on this compound's impact on CYP enzymes or transporter proteins and the clinical implications for co-administration were not prominently detailed in the search results.

Given that this compound is an oral medication clinicaltrialsarena.comanavex.com, understanding its absorption, distribution, metabolism, and excretion pathways, including the role of transporters and metabolizing enzymes, is crucial for predicting potential drug-drug interactions. Further detailed studies are necessary to fully assess the potential for co-administration issues with other medications commonly used in the patient populations for which this compound is being investigated.

Long-term Safety Data and Post-Marketing Surveillance Considerations for this compound

Long-term safety data for this compound has emerged from extended open-label phases of clinical trials, particularly in the context of Alzheimer's disease. Data up to 192 weeks (approximately 4 years) of continuous this compound treatment have been reported. anavex.comanavex.compatientcareonline.comclinicaltrialsarena.comclinicaltrialvanguard.com These long-term data have reportedly reaffirmed a benign safety profile with no new treatment-emergent adverse events observed over the extended period. clinicaltrialsarena.com

In the ATTENTION-AD trial, a long-term extension of a Phase 2b/3 study in early Alzheimer's disease, continued treatment with this compound for up to 4 years demonstrated a good comparative safety profile. anavex.comanavex.com No study drug-related deaths occurred in this trial. anavex.comanavex.compatientcareonline.com The most common adverse event observed in earlier trials, dizziness, was reported to be reduced in the open-label extension following an extended titration period, indicating that this can be managed. anavex.comanavex.compatientcareonline.comclinicaltrialsarena.com this compound has also been noted as not being associated with amyloid-related imaging abnormalities (ARIA), which are a concern with some other Alzheimer's therapies. anavex.comclinicaltrialsarena.com

Some participants in compassionate use programs have reportedly received this compound for over 9 years following the completion of preceding open-label extension studies, with no severe or life-threatening adverse events attributed to the therapy in these individuals. anavex.compatientcareonline.com

The submission of a Marketing Authorization Application (MAA) for this compound to the European Medicines Agency (EMA) indicates a move towards potential market approval, which would necessitate robust post-marketing surveillance. anavex.comalzheimer-europe.orgnasdaq.comglobenewswire.com Post-marketing surveillance is essential for gathering additional information on the safety profile of a drug in a larger, more diverse patient population under real-world conditions, detecting rare adverse events, and evaluating long-term safety outcomes. The EMA's acceptance of the MAA for review signifies the initiation of a regulatory process that includes the evaluation of the drug's benefit-risk profile, which encompasses safety data. anavex.com Pharmacovigilance activities, including the monitoring and reporting of adverse reactions, would be a critical component of post-marketing requirements if this compound is approved. europa.euopentargets.orgpatsnap.com

Interactive Data Table: Long-term Safety Findings from ATTENTION-AD Trial (Up to 192 Weeks)

MetricObservation (Up to 192 Weeks)Source(s)
New Treatment-Emergent Adverse EventsNone reported clinicaltrialsarena.com
Severe or Life-Threatening Adverse EventsNone attributed to this compound anavex.comanavex.compatientcareonline.com
Study Drug-Related DeathsNone anavex.comanavex.compatientcareonline.com
Amyloid-Related Imaging Abnormalities (ARIA)Not associated with this compound anavex.comclinicaltrialsarena.com
Most Common Adverse Event (Dizziness)Reduced incidence with extended titration; manageable anavex.comanavex.compatientcareonline.comclinicaltrialsarena.com
Other Safety Metrics (Vital Signs, Labs, ECGs)No concerning patterns or clinically significant findings patientcareonline.com

Future Perspectives and Unanswered Questions in Blarcamesine Research

Emerging Research Paradigms and Novel Therapeutic Applications of Blarcamesine

Future research on this compound is poised to explore its potential in a broader spectrum of neurological conditions beyond its primary indications in Alzheimer's disease, Rett syndrome, and Parkinson's disease dementia. wikipedia.organavex.combiospace.com The compound's mechanism of action, which involves targeting SIGMAR1 and muscarinic receptors to restore cellular homeostasis and promote neuroplasticity, suggests potential applicability in other central nervous system (CNS) disorders. anavex.comsec.govglobenewswire.comanavex.com Preclinical studies have indicated potential in areas such as Fragile X syndrome, Angelman syndrome, and infantile spasms, with clinical trials in these areas either planned or underway. wikipedia.orgnih.govfragilexnewstoday.com The potential for this compound as a prophylactic treatment across multiple CNS disorders is also being considered, given its mechanism of action in targeting early pathology. sotcanalytics.com Further investigation into these emerging indications is crucial to understand the full therapeutic landscape of this compound.

Integration of Advanced Methodologies in this compound Research (e.g., Omics technologies, AI-driven drug discovery)

Identification of Knowledge Gaps and Strategic Research Priorities

Potential for Combination Therapies and Synergistic Effects with this compound

The potential for combining this compound with other therapeutic agents to achieve synergistic effects represents a significant area for future research. Given the complex multifactorial nature of neurodegenerative diseases, targeting multiple pathways simultaneously could lead to improved outcomes. This compound's mechanism of action, which involves modulating cellular homeostasis and neuroprotection, could be complementary to therapies targeting specific pathological hallmarks like amyloid-beta or tau. Preclinical studies have suggested potential synergistic effects with other agents. wikipedia.orgexplorationpub.com For example, sigma-1 receptor agonists may offer protective potential when combined with agents like donepezil. wikipedia.org Future research should explore specific drug combinations, evaluate their efficacy and safety profiles in preclinical models, and subsequently investigate the most promising combinations in clinical trials. Identifying optimal drug combinations and understanding the underlying synergistic mechanisms will be crucial for developing more effective treatment strategies.

Regulatory Landscape and Expedited Development Pathways for this compound

The regulatory landscape for this compound is evolving, with efforts underway to potentially expedite its development and approval. The company developing this compound has submitted a Marketing Authorization Application (MAA) to the European Medicines Agency (EMA) for the treatment of Alzheimer's disease. anavex.combiospace.comneurologylive.comneurologylive.comanavex.comglobenewswire.comclinicaltrialsarena.com This submission is supported by data from Phase 2b/3 clinical trials showing significant slowing of clinical decline and reduced brain atrophy in patients with early Alzheimer's disease. biospace.comneurologylive.comneurologylive.comanavex.comglobenewswire.comneurologylive.com this compound has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of Rett syndrome, which is designed to facilitate and expedite the development and review of drugs for serious conditions with unmet medical needs. marketresearch.comanavex.comfirstwordpharma.combiospace.com Rare Pediatric Disease designation and Orphan Drug designation have also been granted for Rett syndrome, potentially offering further incentives and expedited pathways. anavex.comfirstwordpharma.com The FDA has also issued guidance suggesting that a single cognitive measurement could be sufficient as a primary endpoint for early Alzheimer's disease trials, which could potentially impact the regulatory path for this compound in the US. sec.govclinicaltrialsarena.com Navigating the regulatory processes in different regions and potentially leveraging expedited pathways will be critical for bringing this compound to patients efficiently.

Q & A

Q. What primary biomarkers are used to assess blarcamesine’s efficacy in Alzheimer’s disease (AD) clinical trials?

Researchers should monitor plasma concentrations of this compound and its metabolite AV19-144, as higher concentrations correlate with improved cognitive outcomes (adjusted MMSE) and functional performance (ADCS-ADL). Genomic analysis of SIGMAR1 polymorphisms is also critical, as wild-type σ1R status enhances therapeutic response .

Q. What clinical endpoints are prioritized in phase 2/3 trials for this compound in Rett syndrome?

Trials focus on the Clinical Global Impression-Improvement scale (CGI-I), Anxiety-Depression and Mood Scale (ADAMS), and Rett Syndrome Behavior Questionnaire (RSBQ). These endpoints have shown statistically significant improvements in NCT03941444, with dose-dependent responses observed in RSBQ scores .

Q. How should pharmacokinetic (PK) parameters be integrated into this compound trial designs?

PK monitoring should include trough plasma levels of this compound and AV19-144 using LC-MS/MS. Stratification by exposure thresholds (high vs. low/medium) is recommended to identify responders, as demonstrated in AD trials where high concentrations improved MMSE by 78% .

Q. What inclusion criteria are critical for AD trials involving this compound?

Participants should have baseline MMSE >20, confirmed amyloid pathology (via PET or CSF biomarkers), and σ1R genotyping to assess receptor status. These criteria ensure homogeneity and reduce variability in therapeutic response .

Advanced Research Questions

Q. How can contradictions in this compound’s therapeutic response variability across AD cohorts be resolved?

Implement stratified randomization based on SIGMAR1 genotype and PK profiles. Use concentration-response modeling to establish exposure thresholds, and apply sensitivity analyses to isolate confounding variables (e.g., comorbidities, concomitant medications) .

Q. What methodologies validate this compound’s dual mechanisms in protein aggregation clearance and synaptic plasticity?

Combine PET imaging for amyloid/tau burden with CSF biomarkers (e.g., neurogranin for synaptic integrity) and functional MRI. Preclinical models should assess σ1R-dependent autophagy activation and oligodendrocyte differentiation, as seen in AD and Multiple Sclerosis studies .

Q. How should genomic data be incorporated into efficacy analyses for this compound?

Perform whole-exome sequencing to identify SIGMAR1 variants and correlate these with clinical outcomes. In AD trials, wild-type σ1R patients with high drug exposure showed 88% improvement in ADCS-ADL, suggesting genotype-driven subgroup analyses are essential .

Q. What statistical approaches address missing data in long-term this compound studies?

Use mixed-effects models for repeated measures (MMRM) to handle intermittent missing data. For dropouts, apply multiple imputation with sensitivity analyses (e.g., tipping-point analysis) to assess robustness. The phase 3 Rett syndrome trial (NCT04304482) employed these methods to maintain power .

Q. How can preclinical models optimize this compound dosing for cross-disease applications (e.g., AD vs. Multiple Sclerosis)?

Conduct dose-ranging studies in σ1R-knockout models to confirm receptor specificity. For MS, use in vitro oligodendrocyte progenitor cell assays under excitotoxic conditions, measuring differentiation markers (e.g., MBP) and survival rates. AD models should prioritize Aβ/tau clearance metrics .

Q. What strategies mitigate bias in open-label extension phases of this compound trials?

Apply Bayesian hierarchical models to adjust for placebo carryover effects. Blind outcome assessors to treatment history, and include washout periods before crossover. The phase 2b/3 AD trial (NCT04314934) incorporated these measures to ensure unbiased longitudinal data .

Methodological Considerations

  • Endpoint Selection : Prioritize composite endpoints (e.g., CDR-SB in AD) to capture multidimensional outcomes. Use adaptive trial designs for endpoint refinement based on interim analyses .
  • Biomarker Validation : Leverage multi-omics approaches (proteomics, transcriptomics) to identify novel biomarkers, as seen in this compound’s correlation with SIGMAR1 mRNA expression in Rett syndrome .
  • Data Transparency : Publish negative/neutral subgroup findings to address publication bias, particularly for genomic and PK data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.